molecular formula C10H15N3O6 B12866518 5-Aminomethyluridine

5-Aminomethyluridine

Cat. No.: B12866518
M. Wt: 273.24 g/mol
InChI Key: ZQVNMALZHZYKQM-JXOAFFINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyluridine typically involves the modification of uridine. One common method includes the conversion of an RNA containing a primary amino group into the corresponding azide-modified RNA using the diazotizing reagent fluorosulfuryl azide (FSO2N3). This reaction provides the azide-modified RNA in nearly quantitative yields without affecting the nucleobase amino groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the chemical modification of uridine derivatives. The process may include steps such as selective amination and subsequent purification to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyluridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the amino group, are common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified nucleosides, which can be further utilized in biochemical research and applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1

InChI Key

ZQVNMALZHZYKQM-JXOAFFINSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN

Origin of Product

United States

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